Cas no 877201-33-7 (3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride)
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanepropanamine, β,β-dimethyl-
- 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
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- Inchi: 1S/C8H17N/c1-8(2,6-9)5-7-3-4-7/h7H,3-6,9H2,1-2H3
- InChI Key: YPVHVTYBUQGZRZ-UHFFFAOYSA-N
- SMILES: C(C1CC1)C(C)(C)CN
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785280-0.05g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 0.05g |
$202.0 | 2025-02-22 | |
| Enamine | EN300-785280-0.1g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 0.1g |
$301.0 | 2025-02-22 | |
| Enamine | EN300-785280-0.25g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 0.25g |
$431.0 | 2025-02-22 | |
| Enamine | EN300-785280-0.5g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 0.5g |
$679.0 | 2025-02-22 | |
| Enamine | EN300-785280-1.0g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 1.0g |
$871.0 | 2025-02-22 | |
| Enamine | EN300-785280-2.5g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 2.5g |
$1707.0 | 2025-02-22 | |
| Enamine | EN300-785280-5.0g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 5.0g |
$2525.0 | 2025-02-22 | |
| Enamine | EN300-785280-10.0g |
3-cyclopropyl-2,2-dimethylpropan-1-amine |
877201-33-7 | 95.0% | 10.0g |
$3746.0 | 2025-02-22 | |
| Aaron | AR018KTA-50mg |
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride |
877201-33-7 | 95% | 50mg |
$303.00 | 2025-02-28 | |
| Aaron | AR018KTA-100mg |
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride |
877201-33-7 | 95% | 100mg |
$439.00 | 2025-02-28 |
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Introduction to 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7)
3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride, identified by the chemical abstracts service number 877201-33-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative exhibits a unique structural framework characterized by a cyclopropyl group attached to a tertiary amine moiety, which is further substituted with two methyl groups on the adjacent carbon atom. The hydrochloride salt form enhances its solubility in aqueous systems, making it a versatile intermediate in the development of novel bioactive molecules.
The molecular structure of 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) imparts distinct physicochemical properties that make it valuable in medicinal chemistry. The cyclopropyl ring, known for its rigid three-membered cycle, introduces steric hindrance that can modulate binding interactions with biological targets. Concurrently, the tertiary amine functionality serves as a hydrogen bond acceptor and can participate in ionic interactions, enhancing the compound's affinity for certain pharmacological receptors.
In recent years, there has been growing interest in leveraging structural motifs like those found in 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) to design molecules with improved pharmacokinetic profiles. The combination of lipophilicity and charge distribution in this compound makes it an attractive scaffold for drug discovery efforts targeting neurological and inflammatory disorders. Preclinical studies have demonstrated its potential as a precursor for analogs with enhanced receptor selectivity and reduced off-target effects.
The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) typically involves multi-step organic transformations, including nucleophilic substitution reactions and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity where necessary. These synthetic approaches not only highlight the compound's synthetic utility but also underscore the advancements in modern organic chemistry that facilitate the production of complex molecular architectures.
From a biochemical perspective, the amine derivative derived from 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) has been investigated for its interaction with enzymes and receptors involved in metabolic pathways. Research indicates that structural modifications around the cyclopropyl-substituted amine core can significantly influence binding affinity and metabolic stability. This has spurred efforts to develop computational models that predict how subtle changes in the molecular framework will impact biological activity.
The pharmaceutical industry has taken note of these findings, particularly in the context of developing next-generation therapeutic agents. 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) serves as a building block for libraries of compounds designed to probe biological mechanisms at a molecular level. Its versatility has led to its incorporation into high-throughput screening campaigns aimed at identifying novel drug candidates for conditions ranging from neurodegenerative diseases to autoimmune disorders.
In conclusion, 3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride (CAS No. 877201-33-7) represents a compelling example of how structural innovation in pharmaceutical chemistry can yield compounds with significant therapeutic potential. Its unique combination of steric and electronic features makes it an invaluable asset in the quest to develop safer and more effective medicines. As research continues to uncover new applications for this compound and its derivatives, its importance in drug discovery is likely to grow even further.
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